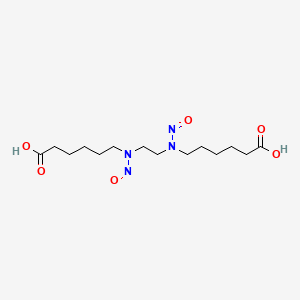
1-Butanol, 2,2'-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- is a complex organic compound with the molecular formula C10H22N4O4 and a molecular weight of 262.31 g/mol . This compound is characterized by its unique structure, which includes two butanol groups connected by an ethanediylbis(nitrosoimino) linkage, and esterified with acetic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- typically involves the following steps:
Formation of the Ethanediylbis(nitrosoimino) Linkage: This step involves the reaction of ethylenediamine with nitrous acid to form the ethanediylbis(nitrosoimino) intermediate.
Attachment of Butanol Groups: The intermediate is then reacted with butanol under controlled conditions to form the desired bis-butanol compound.
Esterification: Finally, the compound is esterified with acetic acid to form the diacetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrosoimino groups to amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- involves its interaction with specific molecular targets and pathways. The nitrosoimino groups can interact with nucleophiles in biological systems, leading to various biochemical effects. The ester groups can be hydrolyzed to release acetic acid and the corresponding alcohols, which can further participate in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butanediol: An organic compound with two alcohol functional groups, used in flavoring and as a precursor to antibiotics.
1,2-Butanediol: Another diol with similar properties but different structural arrangement.
1,4-Butanediol: Used in the production of plastics and fibers.
Uniqueness
1-Butanol, 2,2’-(1,2-ethanediylbis(nitrosoimino))bis-, diacetate (ester), (R*,R*)-(+)- is unique due to its specific structure, which includes both nitrosoimino and ester functional groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
53783-81-6 |
|---|---|
Molekularformel |
C14H26N4O6 |
Molekulargewicht |
346.38 g/mol |
IUPAC-Name |
6-[2-[5-carboxypentyl(nitroso)amino]ethyl-nitrosoamino]hexanoic acid |
InChI |
InChI=1S/C14H26N4O6/c19-13(20)7-3-1-5-9-17(15-23)11-12-18(16-24)10-6-2-4-8-14(21)22/h1-12H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
WVUDRRUURYDUMS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)O)CCN(CCN(CCCCCC(=O)O)N=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



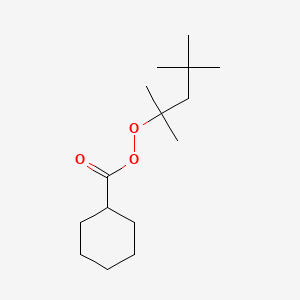
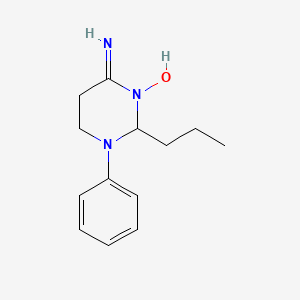

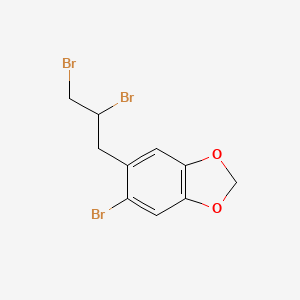
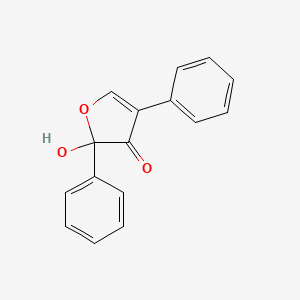
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
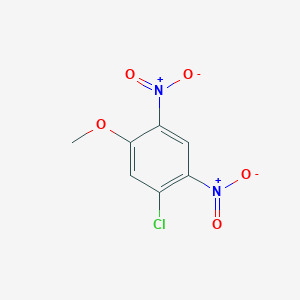
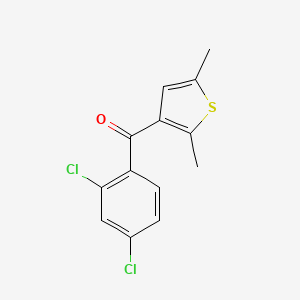
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14631741.png)
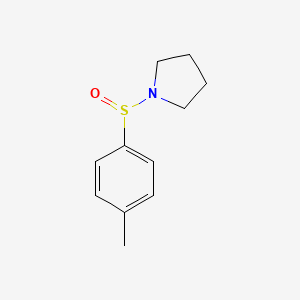
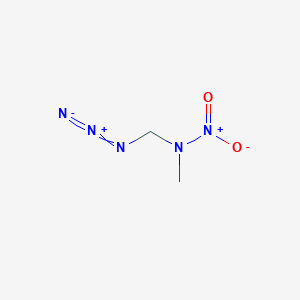

![[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide](/img/structure/B14631753.png)
